Estrone 17-Ethylene Ketal

概要

説明

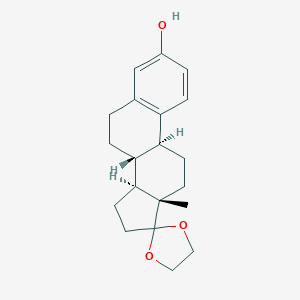

Estrone 17-Ethylene Ketal is a derivative of estrone, a naturally occurring estrogen hormone. This compound is characterized by the presence of an ethylene ketal group at the 17th position of the estrone molecule. The molecular formula of this compound is C20H26O3, and it has a molecular weight of 314.42 g/mol . This compound is used in various biochemical and pharmaceutical research applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Estrone 17-Ethylene Ketal typically involves the protection of the 17-keto group of estrone by forming a ketal. One common method includes the reaction of estrone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the ketal . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

化学反応の分析

Deprotection to α,β-Unsaturated Ketone

The ketal is cleaved under acidic conditions to regenerate the 17-ketone, often forming conjugated unsaturated systems.

Reaction Conditions

Key Data

| Product | Yield | Characterization |

|---|---|---|

| α,β-Unsaturated ketone (16 ) | 84% | -NMR (CDCl): δ 208.7 (C=O), 166.6 (C=C) |

3.1. Michael Addition at C-15

The deprotected ketone undergoes nucleophilic additions for further derivatization:

3.2. Antiandrogenic Activity

3β-Acetoxyandrost-1,5-diene-17-ethylene ketal (ADEK) exhibits potent antiandrogenic effects by competitively inhibiting androgen receptor (AR) binding .

Biological Data

| Compound | AR Binding Affinity (IC) | Transactivation Inhibition (WT AR) |

|---|---|---|

| ADEK | 0.8 μM | 95% at 10 μM |

| Without ketal (e.g., 14–17 ) | >10 μM | <20% |

Stability and Comparative Studies

科学的研究の応用

Estrone 17-Ethylene Ketal is widely used in scientific research due to its stability and reactivity. Some of its applications include:

Chemistry: Used as a protected form of estrone in the synthesis of various estrogen derivatives.

Biology: Employed in studies related to hormone receptor interactions and estrogen metabolism.

Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry

作用機序

Estrone 17-Ethylene Ketal exerts its effects by interacting with estrogen receptors in target tissues. The compound binds to estrogen receptors, leading to the dimerization and translocation of the receptor complex to the nucleus. This complex then binds to estrogen response elements on DNA, modulating the transcription of specific genes involved in cell growth, differentiation, and metabolism .

類似化合物との比較

Estrone 17-Ethylene Ketal is unique due to the presence of the ethylene ketal group, which provides increased stability compared to other estrone derivatives. Similar compounds include:

Estrone: The parent compound without the ketal group.

Estradiol: Another estrogen hormone with a hydroxyl group at the 17th position instead of a ketone.

Estriol: A metabolite of estrone with hydroxyl groups at the 16th and 17th positions.

This compound is particularly valuable in research due to its stability and ease of handling compared to other estrogen derivatives.

生物活性

Estrone 17-Ethylene Ketal is a synthetic derivative of estrone, characterized by the presence of an ethylene ketal group at the 17th position. This modification enhances the compound's stability and alters its biological activity compared to natural estrogens. The molecular formula of this compound is C20H26O3, with a molecular weight of 314.42 g/mol. This compound is primarily utilized in research and pharmaceutical applications due to its unique properties.

This compound functions similarly to estrone in terms of biological activity. It interacts with estrogen receptors (ERs), leading to various cellular responses, including:

- Hormonal Regulation : It plays a crucial role in regulating reproductive functions and secondary sexual characteristics.

- Gene Expression Modulation : Upon binding to ERs, it influences gene expression related to reproductive health and other physiological processes.

- Biochemical Pathways : Estrone is produced from androstenedione via aromatase enzymes, which are prevalent in adipose tissues, and can be converted into estradiol in peripheral tissues.

Biological Effects

The biological effects of this compound include:

- Estrogenic Activity : Exhibits estrogen-like effects, influencing various cellular processes involved in reproductive health.

- Neuroprotective Effects : Potential interactions with reactive oxygen species indicate antioxidant properties that may protect against neurodegenerative diseases.

- Impact on Inflammation : Studies suggest that estrone derivatives can modulate inflammatory responses, particularly in conditions like rheumatoid arthritis .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption and Distribution : Enhanced solubility due to the ketal structure improves bioavailability.

- Metabolism : Undergoes extensive oxidative metabolism via cytochrome P450 enzymes, affecting its biological activity and therapeutic applications.

- Excretion : Like other estrogens, it is metabolized and excreted primarily through urine.

Research Findings

Recent studies have highlighted the diverse applications and effects of this compound:

- Cancer Research : Investigated for potential therapeutic effects in hormone-sensitive cancers. The compound's ability to influence estrogen receptor activity makes it a candidate for developing antitumor agents .

- Rheumatoid Arthritis Studies : Research indicates that estrone metabolites can have both pro-inflammatory and anti-inflammatory effects depending on their specific forms and concentrations within synovial cells .

- Proteomics Applications : Used as a reference standard in analytical chemistry and proteomics research due to its stability and reactivity.

Case Study 1: Estrogen Metabolite Effects on Inflammation

A study analyzed the conversion of estrone and its metabolites in synovial cells from patients with rheumatoid arthritis (RA) and osteoarthritis (OA). The findings revealed that different hydroxylated metabolites had varying effects on tumor necrosis factor (TNF) secretion, highlighting the complex role of estrogens in inflammatory diseases .

Case Study 2: Hormonal Regulation in Cancer

Research on the expression levels of hydroxysteroid dehydrogenase (HSD) enzymes involved in estrone synthesis showed that high levels were associated with poorer outcomes in ovarian cancer patients. This suggests that manipulating estrone levels could be a therapeutic strategy in hormone-dependent cancers .

Comparison with Similar Compounds

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Estrone | Carbonyl group at C-3 | Precursor to estradiol |

| Estradiol | Hydroxyl groups at C-17 and C-3 | Potent estrogenic activity |

| Estriol | Additional hydroxyl at C-16 | Weaker estrogenic effects |

| Testosterone | Methyl group at C-19 | Androgenic properties |

| Dihydrotestosterone | Reduced A-ring | More potent androgenic effects |

This compound's unique ketal structure enhances its stability and bioactivity compared to other steroid hormones, making it valuable for therapeutic applications.

特性

IUPAC Name |

(8'R,9'S,13'S,14'S)-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-19-8-6-16-15-5-3-14(21)12-13(15)2-4-17(16)18(19)7-9-20(19)22-10-11-23-20/h3,5,12,16-18,21H,2,4,6-11H2,1H3/t16-,17-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYONAIDRKGWBX-YRXWBPOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC24OCCO4)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research paper "Bis-hydroxymethylation and Bis-imidazolylmethylation of Estrogens"?

A1: This research paper investigates the direct addition of bis-hydroxymethyl and bis-imidazolylmethyl groups to various estrogens, including estrone 17-ethylene ketal. The researchers successfully demonstrated two methods for this modification:

- Bis-hydroxymethylation: Treating this compound with paraformaldehyde and sodium hydroxide in dioxane at 50-55°C resulted in the addition of two hydroxymethyl (-CH2OH) groups to the molecule. []

- Bis-imidazolylmethylation: This modification was achieved by reacting this compound with paraformaldehyde and imidazole at 130-140°C or by reacting the bis-hydroxymethylated this compound with imidazole. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。